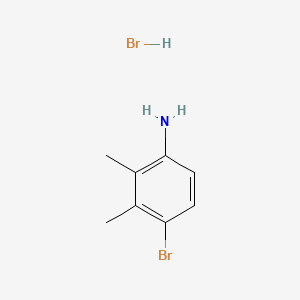

4-Bromo-2,3-dimethylaniline hydrobromide

Beschreibung

4-Bromo-2,3-dimethylaniline hydrobromide is an organic compound with the molecular formula C8H11Br2N. It is a derivative of aniline, where the aniline ring is substituted with bromine and methyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Eigenschaften

IUPAC Name |

4-bromo-2,3-dimethylaniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c1-5-6(2)8(10)4-3-7(5)9;/h3-4H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQUYWPEOMXASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dimethylaniline hydrobromide typically involves the bromination of 2,3-dimethylaniline. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent like acetic acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The crude product is often purified through recrystallization from solvents like petroleum ether .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2,3-dimethylaniline hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation Reactions: The compound can be oxidized to form different products.

Reduction Reactions: The nitro group can be reduced to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,3-dimethylaniline hydrobromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-2,3-dimethylaniline hydrobromide involves its interaction with molecular targets such as enzymes and proteins. The bromine and methyl groups on the aniline ring influence its binding affinity and reactivity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromoaniline: Similar structure but lacks the methyl groups.

2,3-Dimethylaniline: Similar structure but lacks the bromine atom.

4-Chloro-2,3-dimethylaniline: Similar structure with chlorine instead of bromine.

Uniqueness

4-Bromo-2,3-dimethylaniline hydrobromide is unique due to the presence of both bromine and methyl groups on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .

Biologische Aktivität

4-Bromo-2,3-dimethylaniline hydrobromide is an organic compound with the molecular formula C8H11Br2N. It is a derivative of aniline, characterized by the presence of bromine and methyl substituents on the aromatic ring. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

The compound is synthesized through the bromination of 2,3-dimethylaniline, typically using bromine or a brominating agent under controlled conditions. Its unique structure imparts specific chemical properties that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H11Br2N |

| IUPAC Name | 4-bromo-2,3-dimethylaniline; hydrobromide |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and proteins. The presence of bromine and methyl groups affects its binding affinity and reactivity. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformations, which is critical for its potential therapeutic applications .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may be relevant in drug development.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities, although detailed investigations are necessary to quantify these effects .

- Cytotoxicity : In vitro studies have indicated that this compound may exhibit cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

- Enzyme Interaction Study :

- Anticancer Activity :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromoaniline | Lacks methyl groups | Moderate enzyme inhibition |

| 2,3-Dimethylaniline | Lacks bromine | Limited antimicrobial activity |

| 4-Chloro-2,3-dimethylaniline | Chlorine instead of bromine | Lower cytotoxicity |

Q & A

Q. What are the standard synthetic routes for 4-bromo-2,3-dimethylaniline hydrobromide, and how can reaction conditions be optimized?

The hydrobromide salt is typically synthesized by brominating 2,3-dimethylaniline using N-bromosuccinimide (NBS) in dry dimethylformamide (DMF) at room temperature. After 24 hours, the product is extracted with dichloromethane, dried, and purified via silica gel chromatography. To form the hydrobromide salt, the free base is treated with hydrobromic acid (HBr) under controlled conditions . Optimization Tips :

- Solvent Choice : Use DMF or acetic acid to enhance bromine solubility and regioselectivity .

- Temperature : Maintain ≤25°C to avoid over-bromination or side reactions .

- Purification : Employ gradient elution (hexane:CH₂Cl₂, 1:1) to isolate the product with >95% purity .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- 1H NMR : Key signals include aromatic protons (δ 7.20 ppm, d, J = 4.0 Hz) and methyl groups (δ 2.38–2.13 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

- Elemental Analysis : Verify Br and N content (expected: Br ~39.9%, N ~7.0%) .

Q. How should this compound be stored to ensure stability?

Store in airtight, light-resistant containers at –20°C. Desiccate with silica gel to prevent hydrolysis of the hydrobromide salt. Avoid prolonged exposure to moisture or high temperatures (>40°C), as decomposition may occur .

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Toxicity : Classified as harmful (H302/H315/H319). Acute oral LD₅₀ in rats is ~500 mg/kg .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data (e.g., IC₅₀ variability) for this compound?

Discrepancies in IC₅₀ values (e.g., 15 µM for cytochrome P450 vs. 30 µM for acetylcholinesterase) often arise from assay conditions:

- Buffer pH : Adjust to match physiological conditions (e.g., pH 7.4 for cytochrome P450) .

- Enzyme Source : Use recombinant human enzymes to minimize interspecies variability.

- Statistical Validation : Perform triplicate assays with positive controls (e.g., ketoconazole for P450) .

Q. What methodologies are effective for studying its antimicrobial mechanisms?

- MIC Determination : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (MIC = 10 µg/mL) and E. coli (MIC = 20 µg/mL) .

- Mode of Action :

- Cell Wall Disruption : Visualize via TEM after treatment (lysed membranes observed at 10× MIC) .

- Metabolic Inhibition : Measure ATP depletion using luciferase assays .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cytochrome P450). The bromine atom enhances halogen bonding with Thr309 .

- QSAR Models : Correlate logP values (>2.5) with improved blood-brain barrier penetration .

Q. What strategies improve regioselectivity in further functionalization (e.g., cross-coupling reactions)?

Q. How do structural analogs (e.g., 4-bromo-2,6-dimethylaniline) compare in reactivity and bioactivity?

- Reactivity : The 2,3-dimethyl substitution pattern sterically hinders electrophilic substitution at the para position, unlike 2,6-dimethyl analogs .

- Bioactivity : 2,6-Dimethyl analogs show lower antimicrobial potency (MIC = 25 µg/mL for S. aureus) due to reduced membrane interaction .

Q. What advanced analytical methods can quantify trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.